molecular formula C7H5Cl2NO2 B3046408 2,6-Dichloro-4-methoxypyridine-3-carbaldehyde CAS No. 1240596-47-7

2,6-Dichloro-4-methoxypyridine-3-carbaldehyde

Cat. No.: B3046408
CAS No.: 1240596-47-7
M. Wt: 206.02
InChI Key: DUHPANFXCPDMCQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H5Cl2NO2. It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and an aldehyde group on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .

Mechanism of Action

Target of Action

It is known to be an organic intermediate , which suggests that it may interact with various biological targets depending on the specific context of its use.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dichloro-4-methoxypyridine-3-carbaldehyde . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-methoxypyridine-3-carbaldehyde typically involves the chlorination of 4-methoxypyridine followed by formylation. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective chlorination and formylation of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and formylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-methoxypyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

Scientific Research Applications

2,6-Dichloro-4-methoxypyridine-3-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Dichloro-4-methoxypyridine
  • 2,6-Dichloro-3-methylpyridine
  • 4,6-Dichloro-2-methylpyrimidine

Comparison: 2,6-Dichloro-4-methoxypyridine-3-carbaldehyde is unique due to the presence of both methoxy and aldehyde groups on the pyridine ring, which imparts distinct reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for chemical modifications and the development of new derivatives with tailored properties .

Properties

IUPAC Name

2,6-dichloro-4-methoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c1-12-5-2-6(8)10-7(9)4(5)3-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHPANFXCPDMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101243682
Record name 2,6-Dichloro-4-methoxy-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240596-47-7
Record name 2,6-Dichloro-4-methoxy-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240596-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-methoxy-3-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101243682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichloro-4-methoxypyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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